

Technical Guide: Biological Activity & Pharmacophoric Utility of 4-Chloroisoquinolin-7-ol

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Compound of Interest

Compound Name:	4-Chloroisoquinolin-7-ol
CAS No.:	1888902-20-2
Cat. No.:	B2908745

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CAS No: 1888902-20-2 Molecular Formula: C

H

CINO Class: Halogenated Isoquinoline / HIF-PH Inhibitor Scaffold[1]

Part 1: Executive Summary & Core Directive

4-Chloroisoquinolin-7-ol is a privileged heterocyclic scaffold primarily utilized in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and kinase inhibitors. While rarely used as a standalone monotherapy, it serves as a critical "Lead Series Intermediate" in medicinal chemistry.

Its biological significance stems from two structural features:

- The 7-Hydroxyisoquinoline Core: A bidentate chelator that mimics the 2-oxoglutarate (2-OG) co-substrate, allowing it to bind to the catalytic iron center of metalloenzymes (specifically PHD1, PHD2, and PHD3).

- The 4-Chloro Substituent: A strategic modification that blocks metabolic oxidation at the reactive C4 position, modulates lipophilicity (logP), and serves as a synthetic handle for cross-coupling reactions to access hydrophobic pockets within enzyme active sites.

This guide details the mechanism of action, structure-activity relationships (SAR), and validation protocols for researchers utilizing this scaffold.

Part 2: Mechanism of Action (HIF-1 Stabilization)[2]

The primary biological activity of **4-Chloroisoquinolin-7-ol** derivatives is the inhibition of the PHD (Prolyl Hydroxylase Domain) enzymes. Under normal oxygen levels (normoxia), PHD enzymes hydroxylate HIF-1

, marking it for ubiquitination by the von Hippel-Lindau (VHL) complex and subsequent proteasomal degradation.[2]

The Chelating Mechanism

4-Chloroisoquinolin-7-ol acts as a competitive antagonist to 2-oxoglutarate.

- Binding: The isoquinoline nitrogen and the 7-hydroxyl group form a bidentate coordination complex with the active site Fe(II) ion.
- Displacement: This binding displaces 2-oxoglutarate, preventing the transfer of oxygen to the proline residues (Pro402/Pro564) on HIF-1

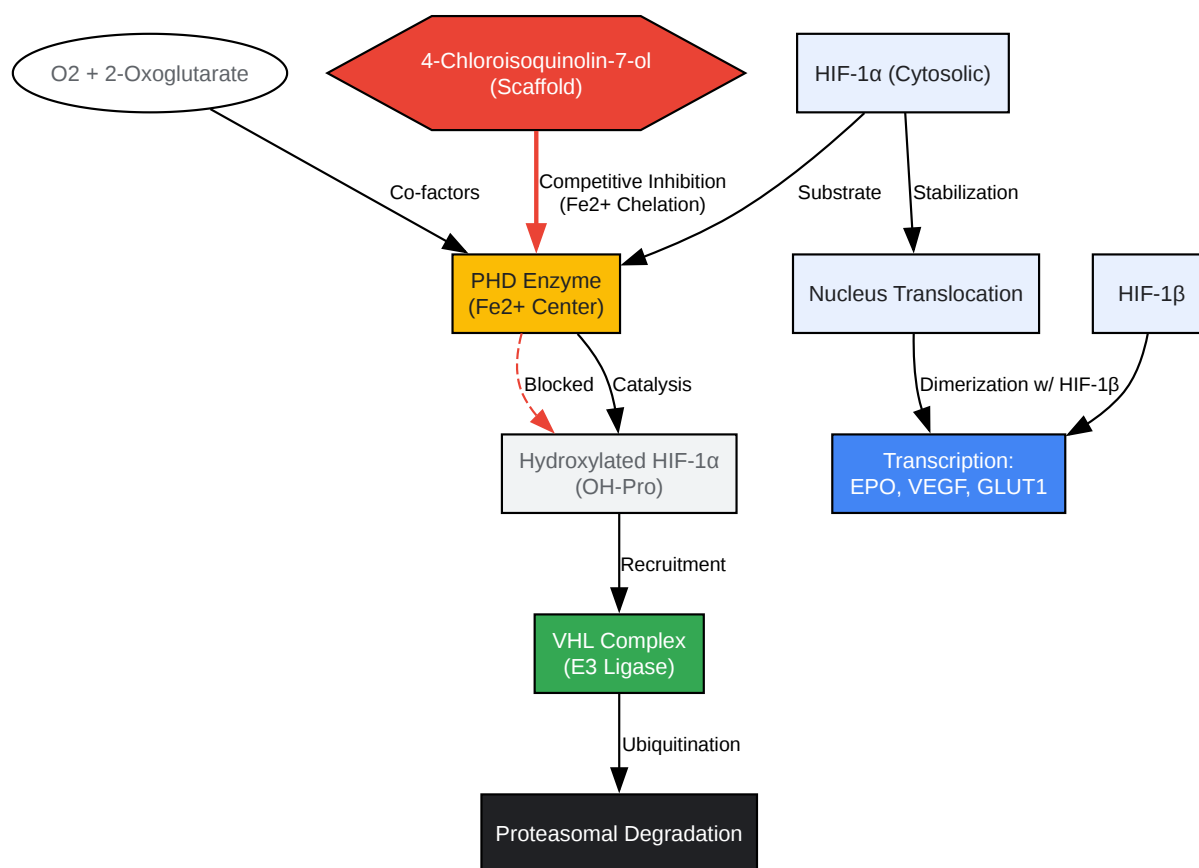
- Result: HIF-1

is stabilized, translocates to the nucleus, dimerizes with HIF-1

, and initiates the transcription of erythropoietin (EPO) and VEGF.

Signaling Pathway Diagram

The following diagram illustrates the intervention point of **4-Chloroisoquinolin-7-ol** within the hypoxia signaling cascade.



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Caption: Mechanism of HIF-1

stabilization via competitive inhibition of the PHD enzyme by **4-Chloroisoquinolin-7-ol**.

Part 3: Structure-Activity Relationship (SAR)[4]

The biological potency of this scaffold relies on specific structural attributes.

Position	Substituent	Biological Function
C-7	-OH (Hydroxyl)	Critical. Acts as a hydrogen bond donor/acceptor. Essential for chelating the active site metal. Methylation (-OMe) at this position abolishes activity.
N-2	Isoquinoline Nitrogen	Critical. Provides the second point of coordination to the Fe(II) center.
C-4	-Cl (Chlorine)	Modulatory.1. Metabolic Block: Prevents hydroxylation/oxidation at the electron-rich C4 position.2. Lipophilicity: Increases logP (~2.5), enhancing membrane permeability compared to the parent isoquinolin-7-ol.3. Steric Fill: Occupies small hydrophobic pockets in the PHD active site.
C-3	-H (Unsubstituted)	Often substituted with carboxamides in clinical drugs (e.g., Roxadustat) to engage Arg383. The 4-Cl scaffold allows for C3 functionalization via lithiation strategies.

Comparative Potency Data (Representative)

Data derived from SAR studies of 7-hydroxyisoquinoline congeners in PHD2 assays.

Compound Variant	IC50 (PHD2)	Cellular Activity (HIF Stabilization)	Notes
Isoquinolin-7-ol	> 50 μ M	Negligible	Rapidly metabolized; weak binding.
4-Chloroisoquinolin-7-ol	2 - 10 μ M	Moderate	Lead scaffold. Good stability; valid probe.
Clinical Standard (Roxadustat)	< 0.1 μ M	High	Contains C3-amide side chain extension.

Part 4: Experimental Protocols

To validate the biological activity of **4-Chloroisoquinolin-7-ol** or its derivatives, the following two-tiered assay system is recommended.

Protocol A: Fluorescence Polarization (FP) Binding Assay (Biochemical)

Objective: Determine the binding affinity (K_i) of the molecule to the PHD2 catalytic domain.

- Reagents: Recombinant PHD2 catalytic domain (10 nM), Fluorescein-labeled HIF-1 peptide (probe), and Iron(II) sulfate (10 μ M).
- Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20.
- Procedure:
 - Dissolve **4-Chloroisoquinolin-7-ol** in DMSO (10 mM stock).
 - Prepare serial dilutions (0.1 nM to 100 μ M) in assay buffer.
 - Incubate compound with PHD2 enzyme for 15 minutes at Room Temperature (RT).
 - Add the Fluorescein-HIF probe and incubate for 30 minutes.
 - Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm).

- Interpretation: A decrease in polarization indicates displacement of the probe by the inhibitor.

Protocol B: Cellular HIF-1 Stabilization Assay (Western Blot)

Objective: Confirm cell permeability and functional target engagement.

- Cell Line: Hep3B (Human Hepatoma) or HeLa cells.
- Treatment:
 - Seed cells at

 cells/well in 6-well plates.
 - Treat with **4-Chloroisoquinolin-7-ol** (10, 30, 100 μ M) for 6 hours.
 - Positive Control: Dimethyloxallylglycine (DMOG) or Cobalt Chloride (

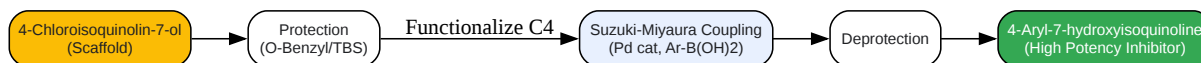
).
 - Negative Control: DMSO vehicle (0.1%).
- Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease inhibitors.
- Immunoblotting:
 - Separate proteins via SDS-PAGE (8% gel).
 - Transfer to PVDF membrane.
 - Probe with Anti-HIF-1

 antibody (1:1000) and Anti-

 -Actin (Loading control).
- Result: A band at ~120 kDa indicates stabilized HIF-1

Part 5: Synthetic Utility & Workflow

For drug development professionals, this molecule is often a starting point. The 4-chloro group allows for rapid library expansion via palladium-catalyzed cross-coupling.



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Caption: Synthetic workflow for converting the 4-chloro scaffold into high-potency 4-aryl derivatives.

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